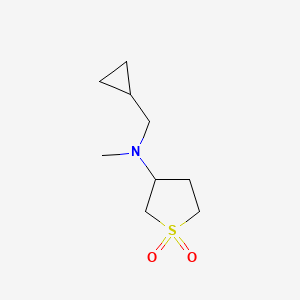
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine, also known as CPMDT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiolactam compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to inhibit the activation of certain signaling pathways, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development and progression of various diseases. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been shown to exhibit low toxicity in animal studies, which is a desirable characteristic for any potential therapeutic agent. However, one of the limitations of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. Another potential direction is the study of the synergistic effects of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine with other drugs or compounds, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine involves the reaction of cyclopropylmethylamine with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-10(6-8-2-3-8)9-4-5-13(11,12)7-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQEUPZYFFMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

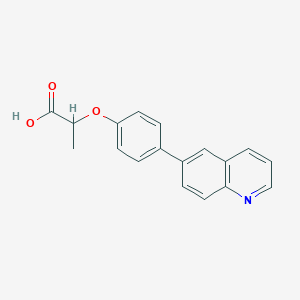
![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
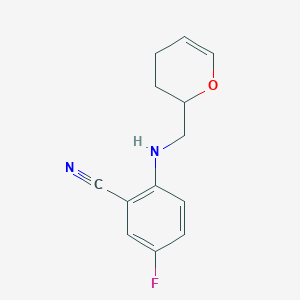
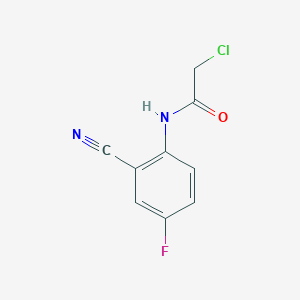
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
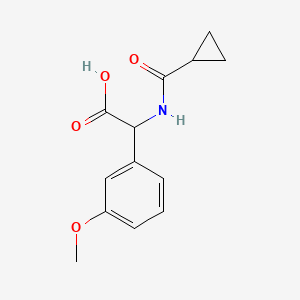
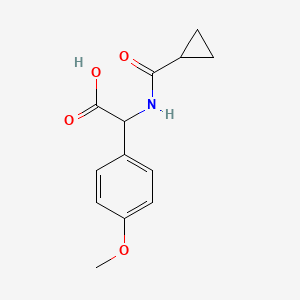
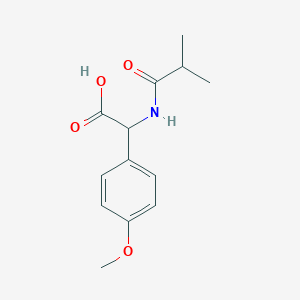
![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)